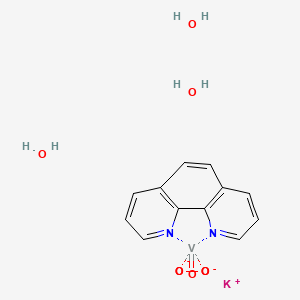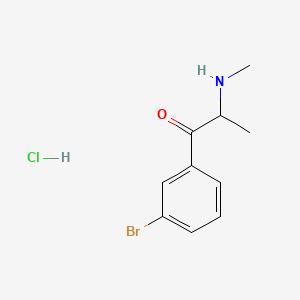
3-Bromomethcathinone (hydrochloride)
説明
3-Bromomethcathinone (hydrochloride) is a designer drug that has been identified in products marketed as bath salts or plant food . The physiological properties of this compound are not known . This product is intended for forensic and research applications .
Molecular Structure Analysis
The molecular formula of 3-Bromomethcathinone (hydrochloride) is C10H12BrNO • HCl . It has a formula weight of 278.6 . The structure is a ketone, which differentiates it from many other amphetamines .Physical And Chemical Properties Analysis
3-Bromomethcathinone (hydrochloride) is a crystalline solid . It has a solubility of 5 mg/ml in DMF, DMSO, Ethanol, and PBS (pH 7.2) . The melting point is 178-181 °C (decomp) .科学的研究の応用
Forensic Chemistry & Toxicology
3-Bromomethcathinone (hydrochloride): is primarily used as an analytical reference standard in forensic chemistry. It aids in the identification of substances found at crime scenes, particularly those related to drug abuse . The compound’s role in toxicology is crucial for understanding the physiological effects of new psychoactive substances.
Mass Spectrometry
In mass spectrometry, 3-Bmc hydrochloride serves as a standard for calibrating instruments and verifying the mass spectra of unknown compounds. This application is essential for accurate substance identification in both research and clinical settings .
Pharmacological Research
Although the physiological properties of 3-Bmc hydrochloride are not well-known, it is used in pharmacological studies to understand the effects of synthetic cathinones on the central nervous system. These studies contribute to the development of therapeutic agents and the understanding of drug abuse mechanisms .
Neurochemical Studies
3-Bmc hydrochloride: is utilized in neurochemical research to investigate the impact of cathinones on neurotransmitter systems. This research can provide insights into the treatment of neurological disorders and the effects of drug abuse on brain chemistry.
Designer Drug Analysis
As a designer drug, 3-Bmc hydrochloride is analyzed to determine its metabolic pathways in the human body. This information is vital for drug testing and understanding the potential risks associated with the use of such substances .
Development of Bioanalytical Methods
The compound is used in the development of new bioanalytical methods for detecting synthetic cathinones in biological samples. These methods improve the accuracy and efficiency of drug testing in forensic and clinical toxicology .
Substance Abuse Research
3-Bmc hydrochloride: is studied to understand its role in substance abuse and its potential as a ‘legal high.’ Research in this field helps in creating policies and regulations to control the spread of new psychoactive substances .
Educational Purposes
In academic settings, 3-Bmc hydrochloride is used to educate students about the structure-activity relationship of drugs, their legal implications, and their effects on the human body. This educational application is crucial for training future chemists and healthcare professionals .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.
Mode of Action
3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.
特性
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676487-42-6 | |
| Record name | 3-Bromomethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



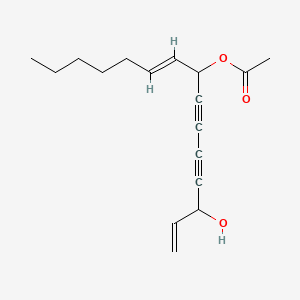
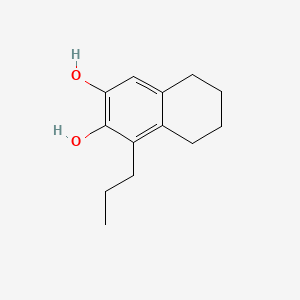
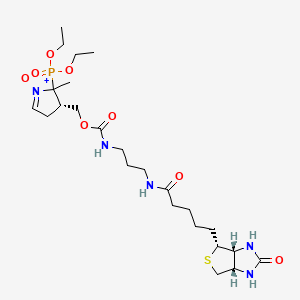
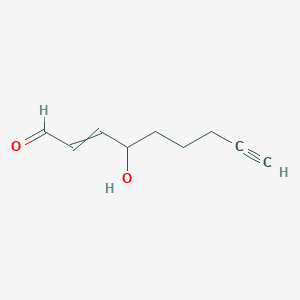

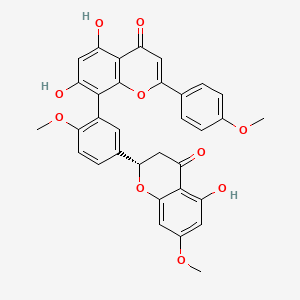
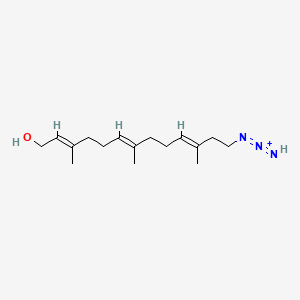
![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
